molecular formula C9H13NO B12109062 3-(Furan-2-ylmethyl)pyrrolidine

3-(Furan-2-ylmethyl)pyrrolidine

Cat. No.: B12109062
M. Wt: 151.21 g/mol
InChI Key: BLWLPQZOHKDZPJ-UHFFFAOYSA-N
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Description

3-(Furan-2-ylmethyl)pyrrolidine is a heterocyclic organic compound with the molecular formula C9H13NO. It consists of a pyrrolidine ring substituted with a furan-2-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-ylmethyl)pyrrolidine typically involves the reaction of furan-2-carbaldehyde with pyrrolidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride (NaBH4) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-(Furan-2-ylmethyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Furan-2-ylmethyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Furan-2-ylmethyl)pyrrolidine involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring.

    Furan: A five-membered oxygen-containing ring.

    Pyrrolidinone: A lactam derivative of pyrrolidine.

Comparison: 3-(Furan-2-ylmethyl)pyrrolidine is unique due to the presence of both furan and pyrrolidine rings, which confer distinct chemical and biological properties. Unlike pyrrolidine, it has enhanced reactivity due to the furan ring. Compared to furan, it has additional functional groups that allow for more diverse chemical modifications .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-(furan-2-ylmethyl)pyrrolidine

InChI

InChI=1S/C9H13NO/c1-2-9(11-5-1)6-8-3-4-10-7-8/h1-2,5,8,10H,3-4,6-7H2

InChI Key

BLWLPQZOHKDZPJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC2=CC=CO2

Origin of Product

United States

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